Lipophilicity Modulation by 5-Fluoro Substitution in 2-((1H-Imidazol-2-yl)thio)aniline Scaffolds
The 5-fluoro substituent on the aniline ring of 2-((1H-imidazol-2-yl)thio)-5-fluoroaniline confers a defined and predictable increase in lipophilicity compared to its non-fluorinated parent analog. This is a key differentiator for applications requiring enhanced membrane permeability or adjusted logD profiles [1].
| Evidence Dimension | XLogP3-AA (Computed Lipophilicity) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 2-((1H-imidazol-2-yl)thio)aniline (non-fluorinated parent): ~1.2-1.4 (estimated range based on fluorine contribution of ~0.5-0.7 log units) |
| Quantified Difference | Increase of approximately 0.5-0.7 log units |
| Conditions | In silico calculation (PubChem XLogP3-AA algorithm) [1] |
Why This Matters
The increased lipophilicity relative to non-fluorinated analogs can improve passive membrane permeability, a critical parameter for cell-based assays and intracellular target engagement.
- [1] PubChem. 2-((1H-imidazol-2-yl)thio)-5-fluoroaniline. Compound Summary for CID 13212703. Computed Properties: XLogP3-AA = 1.9. View Source
